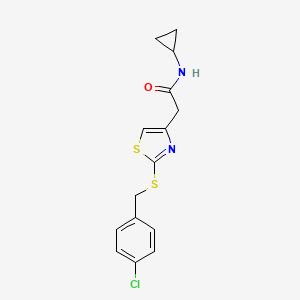

![molecular formula C20H13ClN2O3 B2469330 4-cloro-N-(11-oxo-10,11-dihidrodibenzo[b,f][1,4]oxazepin-2-il)benzamida CAS No. 922108-43-8](/img/structure/B2469330.png)

4-cloro-N-(11-oxo-10,11-dihidrodibenzo[b,f][1,4]oxazepin-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a compound that is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Aplicaciones Científicas De Investigación

- El compuesto pertenece a una clase de derivados de 11-oxo-10,11-dihidrodibenzo[b,f][1,4]tiazépina s-óxido. Algunos de estos compuestos exhiben inhibición selectiva del receptor de dopamina D2 (D2 DAR) .

- La estructura heterocíclica del compuesto puede contribuir a su actividad inhibitoria contra la isoforma II de la anhidrasa carbónica bovina .

- El compuesto, 10,11-dihidrodibenz[b,f][1,4]oxazepin-11-ona, encuentra utilidad en investigaciones de síntesis química .

Antagonistas del Receptor de Dopamina D2

Inhibición de la Anhidrasa Carbónica

Estudios de Síntesis Química

Trastornos Neurológicos

Mecanismo De Acción

Target of Action

The primary target of the compound 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This means it binds to the receptor and prevents it from activating, thereby modulating the signaling pathways that the receptor is involved in.

Biochemical Pathways

Upon binding to the Dopamine D2 receptor, 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide affects the dopaminergic signaling pathway . This pathway is involved in a variety of functions, including motor control, reward, and reinforcement, and is implicated in several disorders such as Parkinson’s disease, schizophrenia, and addiction.

Result of Action

The molecular and cellular effects of 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide’s action involve the modulation of dopaminergic signaling. By inhibiting the Dopamine D2 receptor, it can alter the balance of dopamine in the brain, which can have therapeutic effects in conditions like Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Análisis Bioquímico

Biochemical Properties

The compound interacts with the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system . The interaction between 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide and the Dopamine D2 receptor is selective, meaning it does not exhibit unintended activity on non-target GPCRs or other proteins .

Cellular Effects

The effects of 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide on cells are primarily mediated through its interaction with the Dopamine D2 receptor . By inhibiting this receptor, the compound can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves binding to the Dopamine D2 receptor, leading to its inhibition . This can result in changes in gene expression and cellular signaling pathways .

Metabolic Pathways

It is known that the compound interacts with the Dopamine D2 receptor

Propiedades

IUPAC Name |

4-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3/c21-13-7-5-12(6-8-13)19(24)22-14-9-10-17-15(11-14)20(25)23-16-3-1-2-4-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGOZDDUHRNZOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2469248.png)

![3-(4-fluorophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2469249.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2469253.png)

![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)

![3-(3,4-dichlorophenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]oxazole-4,4-dione](/img/structure/B2469264.png)

![4-[(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2469267.png)